molecular formula C7H15ClF2N2O2S B1422883 (1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride CAS No. 1311317-54-0

(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride

Cat. No.: B1422883
CAS No.: 1311317-54-0
M. Wt: 264.72 g/mol
InChI Key: BYDWNRFQQJMGPU-UHFFFAOYSA-N
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Description

(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H15ClF2N2O2S and a molecular weight of 264.72 g/mol. It is a derivative of piperidine and contains difluoromethanesulfonyl and amine functional groups. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Nucleophilic Substitution Reaction: Starting with piperidine, the difluoromethanesulfonyl group can be introduced via nucleophilic substitution reactions using difluoromethanesulfonyl chloride.

  • Reduction Reaction: The intermediate compounds can be reduced using appropriate reducing agents to obtain the final product.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and controlled reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involving the difluoromethanesulfonyl group can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Difluoromethanesulfonyl chloride and other suitable electrophiles are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Different derivatives resulting from substitution reactions.

Scientific Research Applications

(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to investigate its effects on biological systems.

  • Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action may vary depending on the application, but it generally involves interactions with biological molecules and pathways to produce the desired effects.

Comparison with Similar Compounds

(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

  • Piperidine derivatives: These compounds share the piperidine core but differ in their functional groups and substituents.

  • Difluoromethanesulfonyl derivatives: These compounds contain the difluoromethanesulfonyl group but have different structural frameworks.

Properties

IUPAC Name

[1-(difluoromethylsulfonyl)piperidin-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2O2S.ClH/c8-7(9)14(12,13)11-3-1-6(5-10)2-4-11;/h6-7H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDWNRFQQJMGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride
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(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride
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(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride
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(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride

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